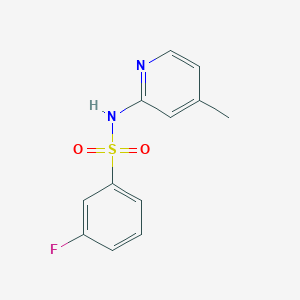
3-fluoro-N-(4-methylpyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is a fluorinated sulfonamide compound Fluorinated compounds are known for their unique chemical properties, such as increased stability and bioavailability, making them valuable in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide typically involves the following steps:
Sulfonamide Formation: The sulfonamide group is introduced by reacting the fluorinated pyridine with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and sulfonamide formation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Reagents like nucleophiles (e.g., amines, thiols) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
3-fluoro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential bioactivity and stability.
Agrochemicals: The compound is explored for its use in pesticides and herbicides, leveraging its unique chemical properties to enhance efficacy and reduce environmental impact.
Biological Research: It serves as a tool in studying biological pathways and mechanisms, particularly those involving fluorinated compounds.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and activity. The sulfonamide group can also play a role in the compound’s biological activity by interacting with target proteins and modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-fluoro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
- 4-fluoro-3-methyl-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
Uniqueness
3-fluoro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the fluorine atom and the sulfonamide group provides a distinct combination of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C12H11FN2O2S |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-fluoro-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H11FN2O2S/c1-9-5-6-14-12(7-9)15-18(16,17)11-4-2-3-10(13)8-11/h2-8H,1H3,(H,14,15) |
InChI Key |
DBELAEGPVLWAJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















